molecular formula C23H19N3O4 B11942658 6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione

6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B11942658
M. Wt: 401.4 g/mol
InChI Key: OGFBLTYSHLJDTR-UHFFFAOYSA-N
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Description

6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of benzoisoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the benzoisoquinoline moiety: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Functionalization with hydroxypropyl and methyl groups: These groups can be introduced through alkylation reactions using reagents like propylene oxide and methyl iodide.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers might investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Their ability to interact with specific molecular targets makes them promising for developing new therapeutics.

Industry

In the industrial sector, this compound might find applications in the development of advanced materials, such as organic semiconductors or dyes. Its unique chemical properties can be harnessed for various technological applications.

Mechanism of Action

The mechanism of action of 6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects might involve:

    Binding to active sites: Inhibiting or activating specific enzymes.

    Modulating receptor activity: Affecting signal transduction pathways.

    Interacting with DNA/RNA: Influencing gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities and may exhibit comparable biological activities.

    Isoquinoline derivatives: Compounds such as isoquinoline-1,3-dione and its derivatives are structurally related and might have similar chemical properties.

Uniqueness

6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione stands out due to its unique combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C23H19N3O4/c1-25-19-10-8-14(12-18(19)24-23(25)30)26-21(28)16-6-2-5-15-13(4-3-11-27)7-9-17(20(15)16)22(26)29/h2,5-10,12,27H,3-4,11H2,1H3,(H,24,30)

InChI Key

OGFBLTYSHLJDTR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=O)NC1=O

Origin of Product

United States

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